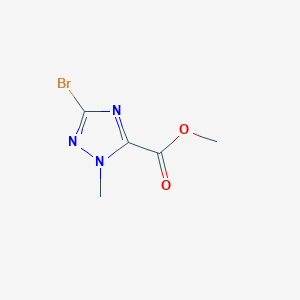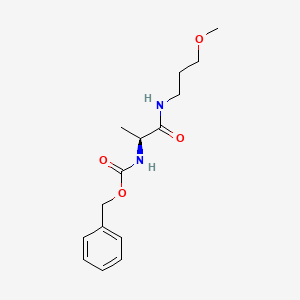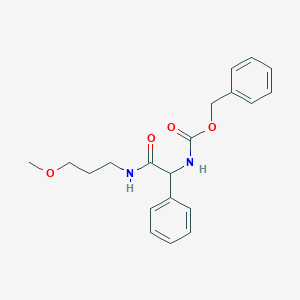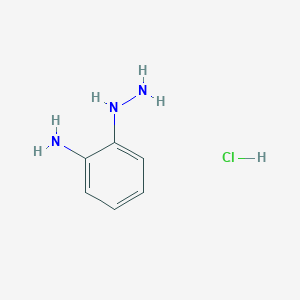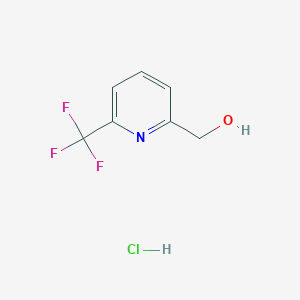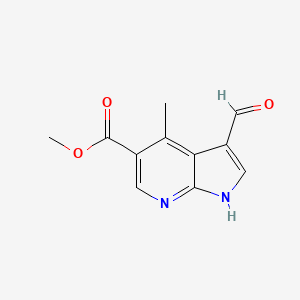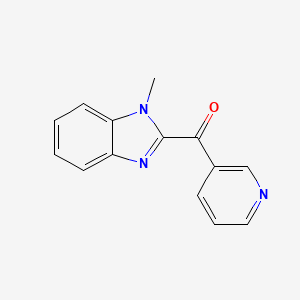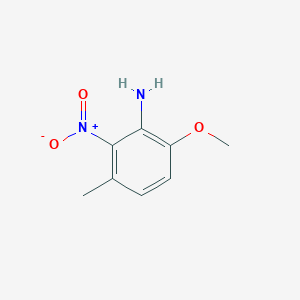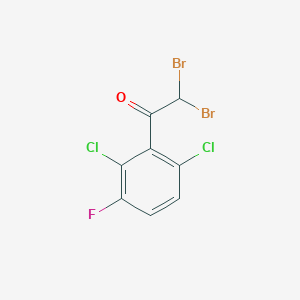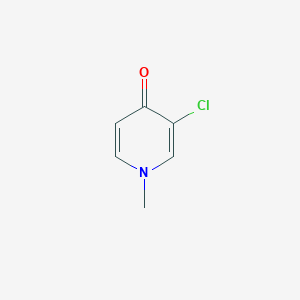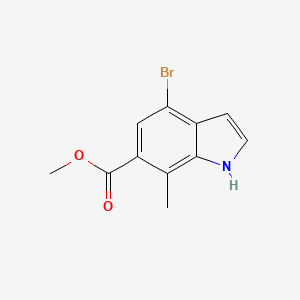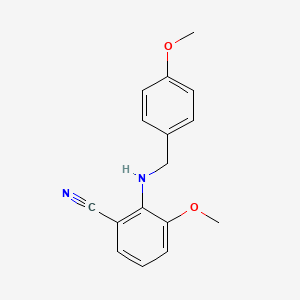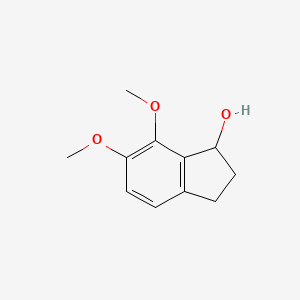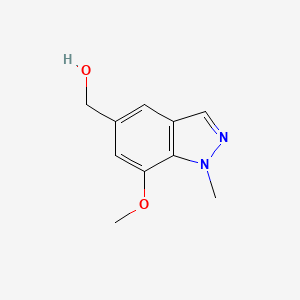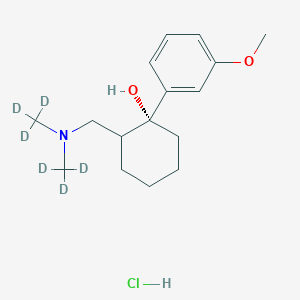
Tramadol-d6 Hydrochloride
概要
説明
Tramadol-d6 Hydrochloride is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .
Molecular Structure Analysis
The crystal structure of Tramadol Hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Tramadol Hydrochloride crystallizes in space group Cc (#9) with a = 9.680 72 (2), b = 19.191 27 (4), c = 9.285 94 (1) Å, β = 100.5923 (1)°, V = 1695.795 (5) Å 3, and Z = 4 .Chemical Reactions Analysis
Tramadol and its desmethylates in human plasma can be determined using an isocratic LC-MS/MS . This method can be helpful for evaluating the pharmacokinetics of oral tramadol, including the determination of its desmethylates, for patients with cancer pain or non-cancer pain in clinical settings .Physical And Chemical Properties Analysis
Tramadol Hydrochloride is a white, bitter, crystalline, and odorless powder . It is freely soluble in water and ethanol, and has a pKa of 9.41 . The n-octanol/water log partition coefficient (logP) is 1.35 at pH 7 .科学的研究の応用
Pharmacokinetics and Drug Delivery Systems : Tramadol hydrochloride exhibits both opioid and non-opioid properties, mainly acting on the central nervous system. Its fast metabolization and excretion have led to the development of new pharmaceutical formulations for targeted and sustained delivery, aiming to reduce side effects and dosage frequency (Vazzana et al., 2015).
Affinity for Opioid Receptors : The affinity of tramadol and its enantiomers for cloned human opioid receptors was studied, providing insights into its complex mechanism of action, which includes non-opioid contributions to its clinical profile (Lai et al., 1996).
Pharmacogenetics : The genetic factors influencing the metabolism or clinical efficacy of tramadol have been explored. Particularly, the effect of CYP2D6 polymorphisms on tramadol metabolism and pain relief has been established as clinically relevant (Lassen et al., 2015).
Analgesic Efficacy : Studies have evaluated tramadol hydrochloride's effectiveness as an analgesic agent, comparing it with other analgesics and examining its dose-response relationship in managing pain (Sunshine et al., 1993; Sunshine et al., 1992).
Mucoadhesive Buccal Films : Research into developing mucoadhesive buccal films of tramadol hydrochloride has shown promise for prolonged analgesia, particularly in managing orthopedic injuries (Li et al., 2017).
Metabolite Analysis : Analytical methods for measuring tramadol and its metabolites in biological samples have been developed, highlighting the importance of detecting tramadol in various contexts, such as pain relief, drug addiction, and pharmacokinetic studies (Sheikholeslami et al., 2016).
Impact on Spatial Memory : Studies on the effect of tramadol on spatial memory in rats have revealed that both acute and chronic administration of tramadol can impair memory, indicating its potential neurotoxic effects (Hosseini-Sharifabad et al., 2016).
Respiratory Depression and Opioid Receptors : Research has shown that tramadol causes respiratory depression mainly mediated by opioid receptors, providing insights into its safety profile and mechanism of action (Teppema et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1R)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14?,16-;/m0./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-YBDDLLAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tramadol-d6 Hydrochloride | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

